Home > Products > Screening Compounds P69023 > 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea - 894042-84-3

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Catalog Number: EVT-2835920
CAS Number: 894042-84-3
Molecular Formula: C20H29N3O4
Molecular Weight: 375.469
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound serves as a precursor in synthesizing a series of (2E)-1-{4-[2,4-dithio-3-(4-chlorophenyl)-5-substituted-1,3,5-triazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one derivatives. [] These derivatives are being investigated for their potential biological activities.
  • Relevance: The compound shares a 3,4-dimethoxyphenyl substituent with 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea. []
  • Compound Description: This series of compounds is synthesized via isomerization of (2E)-1-{4-[2-(4-chlorophenyl)imino-4-substitutedimino)amino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. [] These derivatives are being investigated for their potential biological activities.
  • Relevance: This compound series shares a 3,4-dimethoxyphenyl substituent with 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea. []

Butyl 3‐[2‐(3,4‐dimethoxyphenyl)‐7‐methoxy‐1‐benzofuran‐5‐yl]‐2‐propenoate

  • Compound Description: This compound exhibits a planar structure, excluding the terminal carbons of its butyl chain. It forms R22(32) motifs through paired C—H⋯O hydrogen bonds, resulting in a chain-like structure along the c-axis. Further interactions involving C—H⋯π and C—H⋯O hydrogen bonds contribute to the formation of a sheet within the bc plane. []
  • Relevance: This compound possesses a 3,4-dimethoxyphenyl substituent, mirroring the 3,4-dimethoxyphenyl group present in the target compound, 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea. []

4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This pyrazoline derivative, designated as compound B8, has undergone toxicological evaluation in rainbow trout (Oncorhynchus mykiss). Studies reveal that exposure to compound B8 induces oxidative stress in the liver and gills of the fish. [] At higher doses, it has the potential to lead to acute anemia.
  • Relevance: This compound shares the 3,4-dimethoxyphenyl structural motif with 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 functions as a dual antagonist for both adenosine A1 and A2A receptors, demonstrating efficacy in treating Parkinson's disease (PD) and improving cognitive function. [] It exhibits a high binding affinity for human A1 and A2A receptors with no significant species differences.
  • Relevance: This compound and 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea fall under the category of heterocyclic compounds with potential therapeutic applications. Both molecules share structural similarities, including a phenyl ring and a nitrogen-containing heterocycle. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

  • Compound Description: Cilostazol acts as a phosphodiesterase type 3 (PDE III) inhibitor and is known to activate cAMP-dependent protein kinase A (PKA). [] Research suggests that Cilostazol exhibits cardioprotective properties by directly activating mitochondrial Ca2+-activated K+ (mitoKCa) channels. Additionally, Cilostazol's renal excretion is primarily mediated by organic anion transporters, specifically OAT3.
  • Relevance: Both Cilostazol and 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea belong to the class of heterocyclic organic compounds and share a cyclohexyl substituent. []
  • Compound Description: URB524 is a potent fatty acid amide hydrolase (FAAH) inhibitor with an IC50 of 63 nM. [] It serves as a lead compound in developing new FAAH inhibitors with analgesic, anxiolytic-like, and antidepressant-like properties.
  • Relevance: While structurally distinct from 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, URB524 is included due to its shared cyclohexyl substituent and its role as a lead compound in developing FAAH inhibitors, which might share similar biological targets or mechanisms of action. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid with potent analgesic properties, displaying a higher potency compared to morphine in animal studies. [] It exhibits a strong binding affinity for the μ-opioid receptor.
  • Relevance: Both U-47700 and 1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea share a substituted cyclohexyl ring in their structures, suggesting potential overlap in their pharmacological profiles, even though they might target different receptors or pathways. []

Properties

CAS Number

894042-84-3

Product Name

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

IUPAC Name

1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Molecular Formula

C20H29N3O4

Molecular Weight

375.469

InChI

InChI=1S/C20H29N3O4/c1-22(15-7-5-4-6-8-15)20(25)21-14-11-19(24)23(13-14)16-9-10-17(26-2)18(12-16)27-3/h9-10,12,14-15H,4-8,11,13H2,1-3H3,(H,21,25)

InChI Key

SSWOKDSCWRYEGC-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.